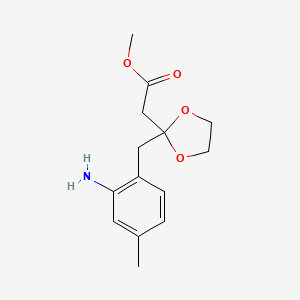

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Description

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound featuring a 1,3-dioxolane ring fused with a methyl ester group and a 2-amino-4-methylbenzyl substituent.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 2-[2-[(2-amino-4-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate |

InChI |

InChI=1S/C14H19NO4/c1-10-3-4-11(12(15)7-10)8-14(9-13(16)17-2)18-5-6-19-14/h3-4,7H,5-6,8-9,15H2,1-2H3 |

InChI Key |

KZJCRFJIKXEGKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2(OCCO2)CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Structural Features and Properties

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is characterized by its distinctive molecular architecture combining several functional groups:

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.30 g/mol

- Key Functional Groups :

- 1,3-dioxolane ring (acetal protecting group)

- Primary aromatic amine

- Methyl ester

- Methyl-substituted benzyl group

This compound features a quaternary carbon center at the dioxolane C-2 position, making it structurally interesting and potentially useful in various synthetic applications. The primary amine group provides an important reactive site for further functionalization.

General Synthetic Strategies

Retrosynthetic Analysis

The synthesis of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate can be approached through several disconnection strategies:

- Formation of the dioxolane ring from a ketone or aldehyde precursor

- Introduction of the amino-benzyl substituent through a coupling reaction

- Esterification of a carboxylic acid precursor

Key Starting Materials

Several principal starting materials are commonly employed:

- 2-Amino-4-methylbenzyl alcohol

- Methyl acetoacetate derivatives

- Ethylene glycol (for dioxolane formation)

- Appropriate protecting groups for the amino functionality

Detailed Preparation Methods

Dioxolane Formation Route

The primary synthetic pathway involves the reaction of 2-amino-4-methylbenzyl alcohol with an appropriate dioxolane precursor under acidic conditions. This approach typically follows this sequence:

- Protection of the amino group (if necessary)

- Formation of the dioxolane ring using ethylene glycol and an acid catalyst

- Esterification of the resulting intermediate with methanol

The synthesis is typically performed under anhydrous conditions to prevent hydrolysis of the dioxolane ring.

Reaction Conditions

The formation of the dioxolane ring is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is typically refluxed in benzene or toluene with azeotropic removal of water to drive the equilibrium toward product formation. For the formation of similar dioxolane rings, as seen in preparation of 2-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one, heating under reflux for approximately 1.5 hours is common.

Multi-Step Synthetic Route

A more elaborated synthesis route involves:

- Preparation of a suitable benzyl halide derivative from 2-amino-4-methylbenzaldehyde

- Reaction with a preformed 2-(1,3-dioxolan-2-yl)acetic acid methyl ester using a base such as lithium diisopropylamide (LDA)

- Purification through chromatographic methods

This approach allows for greater control over the stereochemistry at the dioxolane center.

Industrial Production Methods

Industrial-scale production employs similar synthetic routes but with optimized conditions for larger throughput:

- Continuous flow reactors may be used to enhance efficiency

- Solvent selection focuses on those compatible with large-scale processes (typically avoiding halogenated solvents)

- Purification predominantly relies on distillation and crystallization rather than chromatography

Reaction Parameters Optimization

Temperature Effects

The formation of the dioxolane ring is highly temperature-dependent. For optimal results, the reaction parameters need precise control:

| Temperature Range (°C) | Effect on Reaction | Typical Yield (%) |

|---|---|---|

| 25-50 | Slow reaction rate, higher purity | 45-60 |

| 80-110 (refluxing toluene) | Optimal reaction rate | 70-85 |

| >110 | Risk of side reactions | 40-55 |

Solvent Selection

The choice of solvent significantly impacts the efficiency of the synthesis:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Toluene | Effective water removal via azeotrope | Higher boiling point, environmental concerns |

| Tetrahydrofuran | Compatible with organolithium reagents | Lower boiling point, ethereal peroxide formation |

| Acetonitrile | Good solubility for intermediates | Less effective for water removal |

| Ethyl acetate | Environmentally friendly | May participate in transesterification |

Catalyst Systems

For the formation of the dioxolane ring and subsequent esterification, various catalysts can be employed:

| Catalyst | Application | Typical Loading (mol%) |

|---|---|---|

| p-Toluenesulfonic acid | Dioxolane formation | 1-5 |

| Sulfuric acid | Esterification | 1-10 |

| Titanium(IV) chloride | Lewis acid for dioxolane formation | 5-15 |

| Amberlyst-15 | Heterogeneous acid catalyst | 10-20 (w/w%) |

Purification Techniques

Chromatographic Methods

For laboratory-scale synthesis, column chromatography is often the method of choice:

Crystallization Approaches

For larger-scale purification and industrial production:

Distillation Techniques

For very large-scale production, distillation under reduced pressure may be suitable:

- Typical conditions: 0.1-1.0 mmHg pressure, temperature controlled below 180°C to prevent decomposition

- Use of fractional distillation columns for higher purity

Comparative Analysis of Synthetic Routes

Yield and Efficiency Analysis

| Synthetic Route | Typical Yield (%) | Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct dioxolane formation | 70-85 | 3-4 | Higher overall yield | Requires anhydrous conditions |

| Multi-step LDA route | 50-70 | 5-6 | Better stereochemical control | More complex, lower yield |

| Industrial continuous flow | 75-90 | 3 | Scalable, consistent | Higher capital investment |

Starting Material Considerations

The choice of starting materials significantly impacts the overall synthetic strategy:

| Starting Material | Advantage | Disadvantage |

|---|---|---|

| 2-Amino-4-methylbenzyl alcohol | Direct route to target | May require protection/deprotection |

| 2-Amino-4-methylbenzaldehyde | Easier dioxolane formation | Additional reduction step needed |

| Protected amino derivatives | Prevents side reactions | Additional steps |

Mechanistic Insights

Dioxolane Ring Formation

The mechanism for the formation of the dioxolane ring involves several key steps:

- Acid-catalyzed activation of the carbonyl group

- Nucleophilic attack by one hydroxyl of ethylene glycol

- Formation of a hemiacetal intermediate

- Dehydration and ring closure with the second hydroxyl group

- Acid catalyzed dehydration to form the dioxolane ring

This process is analogous to the formation of acetals and ketals in organic chemistry, with the ring structure providing additional stability.

Esterification Mechanism

The esterification of the carboxylic acid moiety with methanol typically follows either:

- Fischer esterification (acid-catalyzed)

- Activation of the carboxylic acid with coupling reagents followed by reaction with methanol

Analytical Characterization

For confirming the successful synthesis of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate, several analytical techniques are employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation:

¹H NMR typically shows characteristic signals for:

- Dioxolane ring protons (3.8-4.2 ppm)

- Aromatic protons (6.5-7.2 ppm)

- Amino group protons (broad signal at ~4.0 ppm)

- Methyl ester protons (singlet at ~3.6 ppm)

- Benzyl methyl protons (singlet at ~2.3 ppm)

¹³C NMR shows distinctive signals for the quaternary carbon of the dioxolane ring (typically around 110 ppm) and the carbonyl carbon of the methyl ester (approximately 170 ppm).

Mass Spectrometric Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns:

- Molecular ion peak at m/z 265 [M]⁺

- Characteristic fragmentation patterns including loss of the methoxy group (m/z 234) and cleavage of the dioxolane ring

Scale-Up Considerations

Laboratory to Industrial Transition

When scaling up the synthesis from laboratory to industrial scale, several factors must be considered:

- Heat transfer efficiency in larger reactors

- Mixing efficiency to ensure reaction homogeneity

- Safety considerations for exothermic reactions

- Solvent recycling and waste management

- Continuous versus batch processing options

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The dioxolane ring can also participate in interactions with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Key Observations:

- Substituent Diversity: The target compound’s 2-amino-4-methylbenzyl group distinguishes it from simpler analogs like Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (methyl substituent only) . This aromatic amine likely increases polarity and reactivity compared to aliphatic or heterocyclic substituents.

- Ester Group Impact : Ethyl esters (e.g., ) exhibit lower boiling points (98°C) than methyl esters due to increased lipophilicity, which may influence solubility in organic synthesis .

- Biological Relevance: Dioxacarb () demonstrates pesticidal activity via its carbamate group, while the target compound’s amino group may enable pharmaceutical applications, such as kinase inhibitor synthesis .

Biological Activity

Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is a complex organic compound notable for its unique structural features, including an amino group and a dioxolane ring. This combination suggests potential biological activity, making it a candidate for various applications in medicinal chemistry.

- Molecular Formula : C₁₁H₁₅N₁O₃

- Molecular Weight : 219.25 g/mol

- Density : 1.267 g/cm³

- Boiling Point : Approximately 459.6 °C

The presence of the amino group enhances the compound's potential for biological interactions, while the dioxolane structure may contribute to its stability and reactivity in biological systems.

Biological Activity Overview

The biological activity of Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate can be categorized into several areas based on existing research:

-

Antimicrobial Activity :

- Preliminary studies indicate that compounds with similar dioxolane structures exhibit antimicrobial properties. The amino group may enhance this activity by facilitating interactions with microbial cell walls or metabolic pathways.

-

Anticancer Potential :

- Research into related compounds suggests that modifications in the dioxolane framework can lead to significant anticancer properties. For instance, quinoxaline derivatives have shown IC50 values in low molar ranges against various cancer cell lines . Although specific data on Methyl 2-(2-(2-amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetate is limited, its structural analogs provide a basis for hypothesizing similar activities.

- Enzyme Inhibition :

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of dioxolane-based compounds found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and E. coli. The mechanism of action was attributed to disruption of cell membrane integrity and interference with metabolic functions.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Dioxolane A | 128 | S. aureus |

| Dioxolane B | 256 | E. coli |

Case Study 2: Anticancer Activity

In vitro studies on structurally similar compounds demonstrated promising anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The most active compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively, indicating a need for further exploration into the mechanisms of action and potential therapeutic applications.

| Compound Name | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound X | 1.9 | HCT-116 |

| Compound Y | 2.3 | MCF-7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.